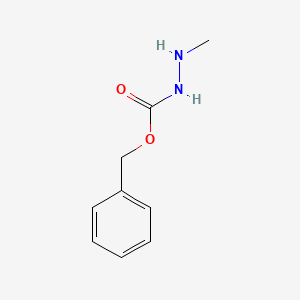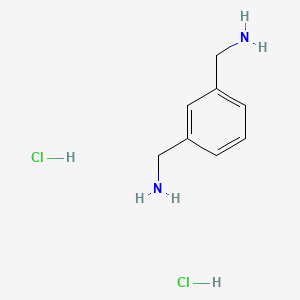
4-(2-Cyclopentylethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyclopentylethyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline core is substituted with a cyclopentylethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopentylethyl)aniline typically involves the alkylation of aniline with a cyclopentylethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}_5\text{H}_9\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{C}_5\text{H}_9\text{CH}_2)\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction under milder conditions and with higher selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Cyclopentylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(2-Cyclopentylethyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Cyclopentylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
Aniline (C6H5NH2): The parent compound, with a simpler structure and broader applications.
Cyclohexylamine (C6H11NH2): Similar in structure but with a cyclohexyl group instead of a cyclopentylethyl group.
N-Phenylcyclopentylamine (C11H15N): Another derivative with a cyclopentyl group attached to the nitrogen atom.
Uniqueness: 4-(2-Cyclopentylethyl)aniline is unique due to the presence of the cyclopentylethyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
4-(2-cyclopentylethyl)aniline |
InChI |
InChI=1S/C13H19N/c14-13-9-7-12(8-10-13)6-5-11-3-1-2-4-11/h7-11H,1-6,14H2 |
Clave InChI |
OTILVSPTFWEBSV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)

![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)





![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)



